molecular formula C9H12N2O B13851888 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol

3-Amino-5,6,7,8-tetrahydroquinolin-6-ol

Cat. No.: B13851888
M. Wt: 164.20 g/mol
InChI Key: BXNPMKKQEZAHDO-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 6-position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-nitro-5,6,7,8-tetrahydroquinolin-6-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. It can also inhibit key enzymes involved in cell proliferation and survival, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-3-ol
  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 8-Amino-5,6,7,8-tetrahydroquinoline

Comparison

Compared to similar compounds, 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-5,6,7,8-tetrahydroquinolin-6-ol

InChI

InChI=1S/C9H12N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5,8,12H,1-2,4,10H2

InChI Key

BXNPMKKQEZAHDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=N2)N

Origin of Product

United States

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